N'-(2,5-dimethylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-4-13-27-14-5-6-20-16-19(9-10-22(20)27)11-12-25-23(28)24(29)26-21-15-17(2)7-8-18(21)3/h7-10,15-16H,4-6,11-14H2,1-3H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWLNBQFLUKJBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2,5-dimethylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a complex organic compound with the molecular formula C24H31N3O2 and a molecular weight of approximately 393.52 g/mol. This compound features a central ethanediamide moiety linked to a 2,5-dimethylphenyl group and a 1-propyl-1,2,3,4-tetrahydroquinoline derivative. Its intricate structure suggests potential biological activities that warrant further investigation.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Ethanediamide Moiety : This functional group is known for its involvement in various biological interactions.
- 2,5-Dimethylphenyl Group : The substitution pattern on this aromatic ring may influence pharmacokinetics and receptor binding.
- Tetrahydroquinoline Derivative : This component is often associated with neuroactive properties.
The biological activity of this compound may involve several mechanisms:
- Receptor Binding : Studies suggest that compounds with similar structures can exhibit high binding affinities to various receptors. Molecular docking simulations could elucidate the binding profile of this compound.
- Enzyme Interaction : The amide bond in the compound is susceptible to hydrolysis under acidic or basic conditions, which may affect its interaction with enzymes.
- Electrophilic Substitution : The aromatic rings present in the structure can undergo electrophilic substitution reactions, potentially leading to the formation of biologically active derivatives.
In Vivo Studies
The potential in vivo effects of this compound remain largely unexplored. However, research on structurally analogous compounds suggests possible therapeutic applications:
- Neuroprotective Effects : Tetrahydroquinoline derivatives are often studied for their neuroprotective properties and potential in treating neurodegenerative diseases.
- Antimicrobial Activity : Some related compounds have exhibited antimicrobial properties, indicating that this compound may also possess similar activities.
Comparative Analysis with Similar Compounds
A comparison table highlighting structural similarities and unique characteristics of related compounds can provide insights into the potential biological activity of this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N'-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide | Similar phenyl and tetrahydroquinoline moieties | Variation in substitution patterns on the phenyl ring |
| N'-(4-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide | Contains a methoxy group instead of methyl groups | Potentially altered solubility and bioactivity |
| N'-(3-chlorophenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide | Chlorine substitution on the phenyl ring | May exhibit different pharmacokinetic properties |
Case Studies and Research Findings
While specific case studies focusing directly on this compound are scarce due to its relatively recent identification as a candidate for research, studies on similar compounds have yielded valuable insights:
-
Study on Tetrahydroquinoline Derivatives : Research has shown that modifications in the tetrahydroquinoline structure can significantly alter biological activity. For instance:
- A derivative with a propyl group exhibited enhanced neuroactivity compared to other substitutions (IC50 values indicating potency).
- Neuroprotective Studies : Compounds structurally related to this ethanediamide have been tested for their ability to protect neuronal cells from oxidative stress and apoptosis.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on modifications to the phenyl group, tetrahydroquinoline core, linker type, or additional functional groups. Below is a detailed comparison:
Table 1: Structural Features of Analogs
Key Observations :
- Tetrahydroquinoline Core: The 1-propyl substituent in the main compound increases lipophilicity compared to the 1-methyl group in ’s analog, which may enhance tissue distribution but reduce metabolic stability .
- Linker and Additions : The ethanediamide linker in the main compound and ’s analog allows for hydrogen bonding, while ’s acetamide derivatives employ a shorter linker, reducing conformational flexibility . The morpholinyl group in ’s compound introduces a basic nitrogen, likely improving aqueous solubility .
Physicochemical Properties
While explicit data on the main compound’s properties are unavailable, trends can be inferred from structural analogs:
- Solubility : The dimethoxy group in ’s compound increases polarity compared to the main compound’s dimethyl group, suggesting higher aqueous solubility . However, the main compound’s propyl chain may enhance lipid bilayer penetration.
- Lipophilicity (LogP): The propyl-substituted tetrahydroquinoline in the main compound likely elevates LogP compared to ’s methyl-substituted analog, favoring CNS penetration but risking off-target binding.
Hypothesized Target Interactions:
- Main Compound: The tetrahydroquinoline-ethanediamide framework suggests kinase inhibition (e.g., cyclin-dependent kinases) due to similarities with known inhibitors.
- ’s Analog: The morpholinyl group may confer selectivity for phosphatidylinositol 3-kinase (PI3K) isoforms, as morpholine derivatives are common in PI3K inhibitors .
Pharmacokinetic Considerations
- Metabolic Stability : The main compound’s propyl group may slow oxidative metabolism compared to ’s methyl group, extending half-life.
- Excretion : ’s morpholinyl group could enhance renal clearance due to increased polarity .
- Bioavailability : The main compound’s lipophilicity may favor oral absorption but could limit solubility in gastrointestinal fluids.
Preparation Methods
Tetrahydroquinoline Core Formation
Tetrahydroquinoline derivatives are typically synthesized via:
- Bischler-Napieralski Cyclization : Cyclodehydration of β-phenethylamides using POCl₃ or PCl₅.
- Catalytic Hydrogenation : Reduction of quinoline derivatives over PtO₂ or Pd/C in acidic media.
Example Protocol :
Ethylamine Side Chain Introduction
The ethylamine moiety is introduced via:
- Mannich Reaction : Condensation of tetrahydroquinoline with formaldehyde and ammonium chloride.
- Nucleophilic Substitution : Reaction of 6-bromo-1-propyltetrahydroquinoline with ethylenediamine in the presence of CuI/L-proline catalyst.
Optimized Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, CCl₄, AIBN, reflux | 78% | |
| Amination | Ethylenediamine, CuI, L-proline, DMSO | 65% |
Synthesis of N'-(2,5-Dimethylphenyl)Oxalamic Acid Derivatives
Oxalic Acid Activation
Oxalamic acid intermediates are prepared via:
Coupling with 2,5-Dimethylaniline
Stepwise Protocol :
- Aminolysis : React oxalyl chloride with 2,5-dimethylaniline in CH₂Cl₂ at 0°C.
- Quenching : Add ice-cold water, extract with EtOAc, and purify via silica chromatography.
Key Data :
Final Coupling and Amidation
Fragment Condensation
The ethylamine (Fragment A) and oxalamic acid (Fragment B) are coupled using:
- Carbodiimide Mediation : EDCl/HOBt in DMF at room temperature.
- PyBOP Activation : Phosphonium reagent in acetonitrile under N₂.
Comparative Yields :
| Coupling Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 25°C | 68% | |
| PyBOP | CH₃CN | 0°C → 25°C | 74% |
Purification and Characterization
- Column Chromatography : Silica gel (hexane:EtOAc 3:1 → 1:2).
- Analytical Data :
Alternative Synthetic Routes
One-Pot Sequential Assembly
A patent-pending method (US7094928B2) describes a telescoped process combining:
- Reductive Amination : Tetrahydroquinoline propylation using NaBH₃CN.
- In Situ Oxalamide Formation : Direct addition of oxalyl chloride and 2,5-dimethylaniline.
Advantages :
Solid-Phase Synthesis
Immobilization of the tetrahydroquinoline fragment on Wang resin enables:
- Iterative Coupling : Automated addition of ethylenediamine and oxalic acid derivatives.
- Cleavage : TFA/DCM (1:9) to release the final product.
Challenges and Optimization Strategies
Stereochemical Control
The tetrahydroquinoline core may adopt multiple conformations. Strategies include:
Byproduct Mitigation
Common impurities and solutions:
- Diastereomeric Amides : Controlled by low-temperature coupling (-20°C).
- Oversubstitution : Limit reaction time to 2 h during propylation.
Industrial-Scale Considerations
Cost-Effective Reagents
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
